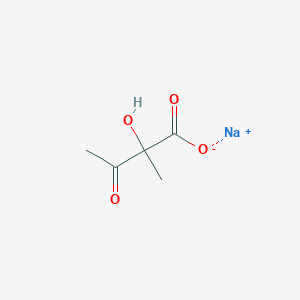
10-HydroxytrImipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-HydroxytrImipramine is a metabolite of trimipramine, a tricyclic antidepressant used primarily for the treatment of depression. This compound is known for its role in the metabolic pathway of trimipramine and has been studied for its pharmacological properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-HydroxytrImipramine typically involves the hydroxylation of trimipramine. This process can be achieved through various chemical reactions, including the use of oxidizing agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective hydroxylation at the desired position on the trimipramine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 10-HydroxytrImipramine undergoes various chemical reactions, including:
Oxidation: Conversion to 10-oxotrimipramine.
Reduction: Conversion back to trimipramine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Often metal-based catalysts like palladium or platinum.
Major Products:
10-Oxotrimipramine: Formed through oxidation.
Trimipramine: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
10-HydroxytrImipramine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of trimipramine.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 10-HydroxytrImipramine involves its interaction with various molecular targets in the body. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, trimipramine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects . Additionally, this compound interacts with various receptors, including histamine and adrenergic receptors, which may contribute to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Trimipramine: The parent compound, used as an antidepressant.
Desmethyltrimipramine: Another metabolite of trimipramine with similar pharmacological properties.
2-Hydroxytrimipramine: A hydroxylated metabolite with distinct chemical properties.
Uniqueness: 10-HydroxytrImipramine is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties compared to other metabolites. Its ability to inhibit neurotransmitter reuptake and interact with various receptors makes it a compound of interest in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C20H26N2O |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-18-10-6-4-8-16(18)12-20(23)17-9-5-7-11-19(17)22/h4-11,15,20,23H,12-14H2,1-3H3 |
InChI-Schlüssel |
PBUTZRBWGXMKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2CC(C3=CC=CC=C31)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)

![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)



![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)


